Ethanone, 1-(6-butyl-3-pyridinyl)-
Description
Ethanone, 1-(6-butyl-3-pyridinyl)- is a pyridine derivative characterized by a butyl substituent at the 6-position of the pyridine ring and an ethanone (acetyl) group at the 3-position. Pyridine derivatives with ketone functionalities are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electronic and steric effects . The butyl group at position 6 likely enhances lipophilicity compared to smaller substituents, influencing solubility and interaction with biological targets .
Properties
CAS No. |
61340-80-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(6-butylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-3-4-5-11-7-6-10(8-12-11)9(2)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
JKJCIYLACNNCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-butyl-3-pyridinyl)- typically involves the reaction of 6-butylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-butyl-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethanone, 1-(6-butyl-3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-butyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethanone, 1-(6-butyl-3-pyridinyl)- with structurally related pyridine-based ethanones, focusing on substituents, molecular properties, and applications inferred from the evidence:
Structural and Electronic Effects
- Butyl vs.
- Electron-Withdrawing Groups: Compounds like 1-(5,6-Dichloropyridin-3-yl)ethanone () and 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone () exhibit altered reactivity due to electron-withdrawing substituents, making them suitable for electrophilic substitution reactions.
- Methoxy Substitution: The methoxy group in 1-(6-methoxy-3-pyridazinyl)ethanone () enhances solubility in polar solvents, a trait less pronounced in the butyl-substituted analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
